molecular formula C12H12N4OS2 B5791993 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B5791993
M. Wt: 292.4 g/mol
InChI Key: UEBBFJJGHDMIQS-UHFFFAOYSA-N
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a thiadiazole ring and an indoline moiety

Mechanism of Action

This compound has been found to inhibit RIPK1, a protein kinase involved in necroptosis, a form of programmed cell death . It can protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 5-amino-1,3,4-thiadiazole.

    Thioether Formation: The 5-amino-1,3,4-thiadiazole is then reacted with a suitable alkylating agent to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Indoline Attachment: The final step involves the reaction of the thioether intermediate with indoline-1-carboxaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the ethanone moiety.

    Substitution: The amino group in the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups at the amino position, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The thiadiazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as antimicrobial and anticancer agents. The presence of both the thiadiazole and indoline moieties contributes to its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(morpholin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of the indoline moiety. This structural feature enhances its ability to interact with biological targets through π-π stacking interactions, potentially leading to higher biological activity.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS2/c13-11-14-15-12(19-11)18-7-10(17)16-6-5-8-3-1-2-4-9(8)16/h1-4H,5-7H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBBFJJGHDMIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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